Calcium sorbate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

7492-55-9 |

|---|---|

Molecular Formula |

C6H8CaO2 |

Molecular Weight |

152.20 g/mol |

IUPAC Name |

calcium;(2E,4E)-hexa-2,4-dienoate |

InChI |

InChI=1S/C6H8O2.Ca/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/b3-2+,5-4+; |

InChI Key |

DNNXNFMUPIEWFD-STWYSWDKSA-N |

SMILES |

CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Ca+2] |

Isomeric SMILES |

C/C=C/C=C/C(=O)O.[Ca] |

Canonical SMILES |

CC=CC=CC(=O)O.[Ca] |

Other CAS No. |

7492-55-9 |

physical_description |

White powder; [MSDSonline] |

solubility |

SPARINGLY SOL IN WATER, ORG SOLVENTS, IN FATS & OILS |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Calcium Sorbate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of calcium sorbate (B1223678). The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for its application as a preservative and stabilizer.

Synthesis of Calcium Sorbate

This compound, the calcium salt of sorbic acid, is primarily synthesized through a neutralization reaction.[1][2] The most common industrial method involves the reaction of sorbic acid with a calcium base, such as calcium hydroxide (B78521) or calcium oxide, in an aqueous medium.[2][3] A solvent-free method has also been developed, which involves the direct mixing of finely pulverized sorbic acid and calcium oxide or hydroxide.[2][3]

Aqueous Synthesis via Neutralization Reaction

The principal pathway for commercial production is the neutralization of sorbic acid with calcium hydroxide.[1][2]

Reaction: 2 C₆H₈O₂ (Sorbic Acid) + Ca(OH)₂ (Calcium Hydroxide) → C₁₂H₁₄CaO₄ (this compound) + 2 H₂O

The process leverages the differential solubility of the reactants in water, especially when heated, to drive the reaction to completion.[4][5] Although both sorbic acid and calcium hydroxide have limited water solubility, sorbic acid is more soluble, particularly at elevated temperatures.[2][4][5] This ensures that as the calcium hydroxide gradually dissolves, it readily reacts with the dissolved sorbic acid.[4][5] The resulting this compound is itself sparingly soluble in water, leading to its precipitation and crystallization from the solution as it becomes saturated.[4][5]

1.1.1 Experimental Protocol: Aqueous Synthesis

This protocol details the laboratory-scale synthesis of this compound.

Materials:

-

Sorbic Acid (C₆H₈O₂)

-

Calcium Hydroxide (Ca(OH)₂)

-

Deionized Water

Procedure:

-

Reactant Suspension: Prepare suspensions of calcium hydroxide and sorbic acid in an aqueous medium within a reaction vessel equipped with an agitator.[5]

-

Stoichiometry: Add sorbic acid in at least a stoichiometric amount required to react with all the calcium hydroxide.[4][5] To enhance the yield and ensure the final product is free from contaminating hydroxide, a stoichiometric excess of sorbic acid, typically 1.05 to 2 times the required amount, is recommended.[1][4][5][6]

-

Reaction Conditions:

-

Heat the reaction mixture to a temperature between 20°C and 80°C, with 80°C being a common target to increase reaction rate and reactant solubility.[1][4][5][6]

-

Maintain agitation throughout the reaction to ensure homogeneity and promote the nucleation of crystalline this compound.[5]

-

The reaction is typically carried out at atmospheric or slightly elevated pressures (5 to 25 p.s.i.g. for commercial production).[4][5]

-

-

Reaction Completion: Allow the reaction to proceed until all the calcium hydroxide has been consumed.[5] The residence time should be controlled to ensure complete conversion.[4]

-

Crystallization and Isolation: Cool the resulting mixture to facilitate the crystallization of solid this compound.[1][4][6]

-

Separation: Separate the precipitated this compound from the reaction mass via filtration.[5]

-

Drying: Dry the isolated solid, for instance, under vacuum over sulfuric acid, to obtain the final product.[7] The resulting product is a fine, white crystalline powder.[7][8]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the aqueous synthesis process for this compound.

Caption: Aqueous synthesis workflow for this compound production.

Characterization of this compound

The characterization of this compound is essential to confirm its identity, purity, and physical properties. A combination of analytical techniques is employed for a comprehensive analysis.[2] While specific spectral data for this compound is not abundant in publicly available literature, a comprehensive study on related sorbate salts provides a framework for the types of analyses that are relevant.[9]

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique used to quantify this compound in various matrices, including food products.[2]

-

Capillary Electrophoresis (CE): CE offers a rapid and efficient method for the trace analysis of sorbates, achieving low detection limits.[2]

-

Spectroscopy:

-

FTIR Spectroscopy: Infrared spectroscopy can be used to identify functional groups present in the molecule and confirm the salt formation by observing the shift of the carboxylate peak.

-

NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy would be used to elucidate the chemical structure of the sorbate anion.[9]

-

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and decomposition profile of this compound.[10] Studies show this compound is stable up to 268°C, significantly higher than sorbic acid (m.p. 134°C).[10] The decomposition occurs in stages: dehydration, followed by organic decomposition, and finally the decomposition of calcium carbonate residue at higher temperatures.[10]

-

X-ray Diffraction (XRD): Powder or single-crystal XRD is used to determine the crystal structure and phase purity of the solid material.[9]

-

Titration: An assay by titration with perchloric acid can be used to determine the purity of this compound.[11]

Characterization Logic Diagram

This diagram illustrates how different analytical techniques are applied to determine the key properties of this compound.

Caption: Relationship between analytical methods and key properties.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₄CaO₄ | [4][7] |

| Molar Mass | 262.32 g/mol | [7][12][13][14] |

| Appearance | Fine, white crystalline powder | [1][4][7][8] |

| Solubility in Water | Very slightly soluble; sparingly soluble.[4][7][12] Approx. 1-1.2% or 725.6 mg/L at 25°C. | [4][5][15] |

| Solubility in Solvents | Very slightly soluble in organic solvents, fats, and oils.[4][12] Insoluble in ethanol. | [4][8][15] |

| Melting Point | >360°C.[4] Decomposes at approx. 400°C.[8] Begins decomposition at 268°C. | [4][8][10] |

| Boiling Point | 233°C at 760 mmHg | [4][14] |

| Flash Point | 139.9°C (283°F) TCC | [14][15] |

| IUPAC Name | Calcium di[(2E,4E)-hexa-2,4-dienoate] | [4][7] |

| CAS Number | 7492-55-9 | [4][13] |

References

- 1. This compound | Food Additives Asia [foodadditivesasia.com]

- 2. This compound | 7492-55-9 | Benchchem [benchchem.com]

- 3. US3365488A - Process for preparing this compound - Google Patents [patents.google.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. US3139378A - Method of making this compound - Google Patents [patents.google.com]

- 6. chemtradeasia.com [chemtradeasia.com]

- 7. This compound | C12H14O4Ca | CID 6433506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. acrossbiotech.com [acrossbiotech.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Buy this compound | 7492-55-9 [smolecule.com]

- 11. fao.org [fao.org]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. This compound | 7492-55-9 [chemicalbook.com]

- 14. Cas 7492-55-9,this compound | lookchem [lookchem.com]

- 15. This compound, 7492-55-9 [thegoodscentscompany.com]

An In-depth Technical Guide to the Antimicrobial Mechanism of Calcium Sorbate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium sorbate (B1223678), the calcium salt of sorbic acid, is a widely utilized preservative in the food and pharmaceutical industries. Its efficacy lies in its ability to inhibit the growth of a broad spectrum of microorganisms, including yeasts, molds, and various bacteria. The primary antimicrobial action of calcium sorbate is attributed to the undissociated form of sorbic acid, which becomes bioavailable upon dissolution. This technical guide delineates the core antimicrobial mechanisms of this compound, focusing on its influence on microbial cell physiology, including cell membrane disruption, enzyme inhibition, and intracellular pH reduction. This document provides a compilation of quantitative data from various studies, details relevant experimental protocols, and presents visual diagrams of the key mechanistic pathways and experimental workflows to facilitate a comprehensive understanding for research and development professionals.

Introduction

This compound is a chemical compound used as a food preservative.[1] It is the calcium salt of sorbic acid and is valued for its antimicrobial properties that help prevent food spoilage.[1] While chemically related to the more commonly used potassium sorbate, its distinct properties, such as its lower solubility in water, influence its applications.[1][2] The antimicrobial activity of this compound is fundamentally linked to the release of sorbic acid in aqueous environments.[3] The undissociated form of sorbic acid is the active antimicrobial agent, and its concentration is highly dependent on the pH of the surrounding medium.[2] This guide will delve into the molecular mechanisms that underpin the antimicrobial action of this compound, providing a technical resource for scientists and researchers in the field.

The Core Antimicrobial Mechanism: The Role of Undissociated Sorbic Acid

The antimicrobial efficacy of this compound is not direct but is mediated through the action of sorbic acid. In an aqueous solution, this compound dissociates to release calcium ions and sorbate ions. The sorbate ions are in equilibrium with undissociated sorbic acid, and the position of this equilibrium is governed by the pH of the environment.[2]

The pKa of sorbic acid is 4.76.[4] At a pH below 4.76, the undissociated form of sorbic acid predominates.[4] This uncharged, lipophilic molecule can readily diffuse across the microbial cell membrane.[5] Once inside the cytoplasm, which typically has a neutral pH, the sorbic acid molecule dissociates, releasing a proton (H+) and a sorbate anion.[6] This process leads to a decrease in the intracellular pH and the accumulation of sorbate anions, which collectively disrupt cellular functions and inhibit microbial growth.[6]

dot

Key Mechanisms of Antimicrobial Action

The antimicrobial effects of sorbic acid, the active component of this compound, are multifaceted and primarily target the fundamental processes of microbial cells.

Disruption of Cell Membrane Integrity and Function

The accumulation of sorbate anions within the cytoplasm and the alteration of the transmembrane pH gradient can lead to significant stress on the cell membrane.[2] This can manifest as:

-

Increased Membrane Porosity: High concentrations of sorbates have been linked to an increase in the porosity of the cell membrane.[2]

-

Alteration of Membrane Potential: The influx of protons and the internal dissociation of sorbic acid disrupt the proton motive force, which is crucial for nutrient transport and ATP synthesis.

-

Changes in Membrane Fluidity: Studies on some fungi have shown that sorbates can alter the composition of phospholipids (B1166683) and neutral lipids in the cell membrane, affecting its fluidity and function.[5]

Inhibition of Key Metabolic Enzymes

Sorbic acid is a potent inhibitor of numerous microbial enzymes, which is a primary contributor to its antimicrobial effect.[4] The inhibition is thought to occur through the interaction of sorbic acid with sulfhydryl groups of enzymes.[7] Key enzyme systems affected include:

-

Carbohydrate Metabolism: Enzymes such as enolase and lactate (B86563) dehydrogenase are inhibited, disrupting glycolysis.[4]

-

Citric Acid Cycle: Several enzymes of the citric acid cycle, including malate (B86768) dehydrogenase, isocitrate dehydrogenase, succinate (B1194679) dehydrogenase, and fumarase, are inhibited by sorbic acid.[4]

-

Other Enzymes: Catalase and peroxidase are also susceptible to inhibition by sorbic acid.[4]

Assessment of Cell Membrane Damage

Cell membrane damage can be assessed by measuring the leakage of intracellular components.

Materials:

-

Microbial culture

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Cell Preparation: Grow the microbial culture to the mid-log phase and harvest the cells by centrifugation. Wash the cells with PBS.

-

Treatment: Resuspend the cells in PBS containing various concentrations of this compound. Include a control with no this compound.

-

Incubation: Incubate the cell suspensions at an appropriate temperature for a set period.

-

Sample Collection: At different time points, take aliquots of the cell suspensions and centrifuge to pellet the cells.

-

Measurement of Leakage: Measure the absorbance of the supernatant at 260 nm to quantify the release of nucleic acids, which indicates cell membrane damage.

Conclusion

The antimicrobial mechanism of this compound is a complex process primarily driven by the action of undissociated sorbic acid. Its ability to penetrate microbial cells and subsequently disrupt fundamental cellular processes, including membrane integrity, enzymatic activity, and intracellular pH homeostasis, makes it an effective preservative. A thorough understanding of these mechanisms is crucial for its optimal application in food and pharmaceutical products and for the development of novel antimicrobial strategies. Further research to obtain more specific quantitative data on the antimicrobial activity of this compound against a wider range of microorganisms would be beneficial for refining its use in various applications.

References

- 1. Calcium vs Potassium Sorbate: Uses, Safety & Differences [food-additives.in]

- 2. Weak-acid preservatives: modelling microbial inhibition and response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. justlonghealth.com [justlonghealth.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Quantitative Analysis of the Modes of Growth Inhibition by Weak Organic Acids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties and Structure of Calcium Sorbate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium sorbate (B1223678), the calcium salt of sorbic acid, is a widely utilized preservative in the food and pharmaceutical industries. Its efficacy in inhibiting the growth of molds, yeasts, and some bacteria contributes to the extended shelf-life and safety of various products. This technical guide provides a comprehensive overview of the core properties and structural characteristics of calcium sorbate. It includes detailed experimental protocols for its synthesis and analysis, quantitative data presented in structured tables, and visualizations of its chemical structure and relevant workflows to support research and development activities.

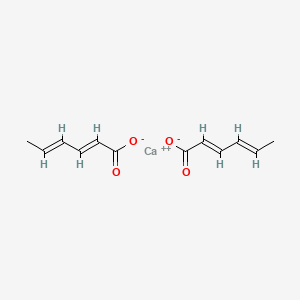

Chemical Structure and Identification

This compound is chemically designated as calcium di[(2E,4E)-hexa-2,4-dienoate]. It consists of a calcium cation (Ca²⁺) ionically bonded to two sorbate anions. The sorbate anion is a straight-chain monocarboxylic acid with conjugated double bonds at the second and fourth carbon atoms.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a fine, white crystalline powder. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₄CaO₄ | [1][2] |

| Molecular Weight | 262.32 g/mol | [2] |

| Appearance | Fine white crystalline powder | [1] |

| Melting Point | Decomposes above 360 °C | [1] |

| Solubility in Water | Very slightly soluble; approx. 1-1.2% | [1] |

| Solubility in Organic Solvents | Very slightly soluble in organic solvents, fats, and oils. Practically insoluble in ethanol. | [1][3] |

| pKa of Sorbic Acid | 4.76 |

Experimental Protocols

Synthesis of this compound via Neutralization

This protocol describes the synthesis of this compound by the neutralization of sorbic acid with calcium hydroxide (B78521).[1][4]

Materials:

-

Sorbic Acid (C₆H₈O₂)

-

Calcium Hydroxide (Ca(OH)₂)

-

Deionized Water

-

Hydrochloric Acid (HCl, 1M for pH adjustment)

-

Buchner Funnel and Filter Paper

-

Beakers and Magnetic Stirrer

-

Drying Oven

Procedure:

-

Reaction Setup: In a beaker, prepare a suspension of sorbic acid in deionized water. The exact concentration can be varied, but a 1% solution of the final product is a reasonable target.[4]

-

Neutralization: While stirring, slowly add a stoichiometric amount of calcium hydroxide suspension to the sorbic acid suspension. The reaction is a 2:1 molar ratio of sorbic acid to calcium hydroxide. For increased yield, a slight excess of sorbic acid (1.05 to 2 times the stoichiometric amount) can be used.[1][4]

-

Temperature and pH Adjustment: Heat the reaction mixture to approximately 80°C with continuous stirring.[1] Monitor the pH of the mixture. If the pH is too high, it can be adjusted to a range of 3-6 by the addition of other acids like malic or lactic acid, or by ensuring an excess of sorbic acid.[1]

-

Reaction Completion: Allow the reaction to proceed with agitation until all the calcium hydroxide has reacted. This can be monitored by observing the dissolution of the solid calcium hydroxide.[4]

-

Crystallization: Once the reaction is complete, allow the solution to cool slowly to room temperature to induce crystallization of this compound. The cooling process can be further aided by placing the beaker in an ice bath.[5]

-

Isolation and Purification: Collect the precipitated this compound crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials or byproducts.

-

Drying: Dry the purified this compound crystals in a drying oven at a temperature below its decomposition point, for instance, at 105°C for 90 minutes.[1]

Caption: Synthesis workflow for this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the determination of this compound in a sample, often by quantifying the sorbate anion.[6]

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

C18 reverse-phase column (e.g., Hypersil ODS, 5 µm, 250 x 4.6 mm)[6]

-

Mobile Phase: 0.02 M Sodium Dihydrogen Phosphate-Methanol (65:35, v/v), pH adjusted to 2.5[6]

-

This compound standard

-

Sample containing this compound

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation (from a solid food matrix): a. Weigh a known amount of the homogenized food sample. b. Extract the sorbate by homogenizing the sample with a suitable solvent, such as 70% ethanol. c. Centrifuge or filter the mixture to separate the solid matrix. d. Dilute the extract with the mobile phase to a concentration within the calibration range. e. Filter the final solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Identify the sorbate peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of sorbate in the sample by interpolating its peak area on the calibration curve.

Caption: Analytical workflow for this compound.

Spectroscopic and Structural Properties

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is characterized by the vibrations of the sorbate anion. Key absorption bands are expected for the carboxylate group and the conjugated double bonds.

-

Asymmetric COO⁻ Stretch: A strong band is typically observed in the region of 1650-1540 cm⁻¹.[7]

-

Symmetric COO⁻ Stretch: Another strong band is expected between 1450-1360 cm⁻¹.[7]

-

C=C Stretching: Vibrations from the conjugated double bonds will appear in the 1650-1600 cm⁻¹ region.

-

C-H Bending: Bands corresponding to the bending vibrations of the methyl and vinyl C-H bonds are also present.

The interaction of the carboxylate group with the calcium ion influences the exact position and splitting of the COO⁻ stretching bands.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound in a suitable solvent (like D₂O) would primarily show signals corresponding to the sorbate anion.

-

¹H NMR: The spectrum would show signals for the methyl protons and the vinyl protons of the conjugated diene system. The vinyl protons would exhibit characteristic coupling patterns (doublets and multiplets) in the downfield region (typically 5.5-7.5 ppm).[9]

-

¹³C NMR: The spectrum would display six distinct signals for the carbon atoms of the sorbate anion, including the carboxylate carbon and the four sp² hybridized carbons of the diene, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometric analysis of this compound would primarily provide information on the sorbate anion. In negative ion mode electrospray ionization (ESI), the sorbate anion (C₆H₇O₂⁻) would be detected at an m/z corresponding to its molecular weight (approximately 111.12 g/mol ).[10] Fragmentation patterns could provide further structural confirmation.

Crystal Structure

Thermal Properties

Thermogravimetric analysis (TGA) of this compound shows that it is thermally stable at lower temperatures. Upon heating, it undergoes decomposition at temperatures above 360°C.[1] The decomposition of this compound is expected to proceed through the formation of calcium carbonate (CaCO₃) as an intermediate, which then further decomposes to calcium oxide (CaO) at higher temperatures, releasing carbon dioxide.[11][12]

Applications in Research and Development

The primary application of this compound is as a preservative in food products such as cheese, baked goods, and beverages, and in some pharmaceutical and cosmetic formulations.[1][13] Its antimicrobial activity is most effective in acidic conditions (pH below 6.5).[1] For drug development professionals, understanding the physicochemical properties and stability of this compound is crucial when considering it as an excipient in formulations, particularly for oral dosage forms. Its low solubility in water may be a consideration for dissolution and bioavailability.

Safety and Regulatory Status

This compound is generally recognized as safe (GRAS) for its intended use in food by the U.S. Food and Drug Administration (FDA).[2] However, its use as a food additive (E203) is no longer authorized in the European Union due to a lack of specific genotoxicity data.[1] The acceptable daily intake (ADI) for sorbic acid and its salts is established by regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | C12H14O4Ca | CID 6433506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. US3139378A - Method of making this compound - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. caod.oriprobe.com [caod.oriprobe.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. Thermal behavior of food preservative sorbic acid and its derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. cosmeticsinfo.org [cosmeticsinfo.org]

An In-depth Technical Guide to the Solubility and Stability of Calcium Sorbate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of calcium sorbate (B1223678), a widely used preservative. The information presented herein is intended to support research, development, and quality control activities in the food, pharmaceutical, and cosmetic industries.

Introduction to Calcium Sorbate

This compound is the calcium salt of sorbic acid, a naturally occurring polyunsaturated fatty acid. It is primarily utilized as a food preservative (E203) to inhibit the growth of molds, yeasts, and some bacteria, thereby extending the shelf life of various products. Its antimicrobial efficacy is most pronounced in acidic to slightly acidic conditions (optimally below pH 6.5).[1] While stable in its dry, crystalline form, its stability in aqueous solutions is influenced by several environmental factors.

Solubility of this compound

The solubility of this compound is a critical parameter for its application in various formulations. It is generally characterized as being sparingly or very slightly soluble in water and organic solvents.

Solubility in Aqueous Systems

The aqueous solubility of this compound is limited and is influenced by temperature and pH. In strongly acidic conditions (pH 2.0-4.0), its solubility is reduced due to the protonation of the sorbate anion, leading to the precipitation of the less soluble sorbic acid. At physiological pH (6.5-7.5), it exhibits moderate solubility.

Table 1: Aqueous Solubility of this compound

| Temperature (°C) | Solubility ( g/100 mL) | Reference |

| 20 | ~0.073 | [2] |

| 25 | ~0.073 | [3] |

Note: The available quantitative data on the temperature dependence of this compound's aqueous solubility is limited. The values presented are based on estimations and may vary.

Solubility in Organic Solvents

This compound is generally considered to be insoluble or very slightly soluble in most organic solvents.

Table 2: Solubility of this compound in Select Organic Solvents at 25°C

| Solvent | Solubility | Reference |

| Ethanol | Practically Insoluble | [1][4] |

| Fats and Oils | Very Slightly Soluble | [1] |

Stability of this compound

The stability of this compound is paramount to its function as a preservative. Its degradation is primarily influenced by temperature, pH, and light exposure, especially in aqueous environments.

Thermal Stability

In its solid form, this compound exhibits good thermal stability, showing no change in color after being heated at 105°C for 90 minutes.[1][4] Thermal decomposition occurs at temperatures higher than that of sorbic acid and proceeds without melting. The degradation process involves the formation of calcium carbonate and subsequently calcium oxide as final residues.[5]

pH Stability

The stability of this compound in aqueous solutions is highly dependent on pH. The optimal pH for its antimicrobial activity is below 6.5.[1] In aqueous solutions, sorbic acid, the active form, is susceptible to autoxidation, a process that is accelerated at lower pH values.[6]

Photostability

The conjugated double bond system in the sorbic acid moiety of this compound makes it susceptible to degradation upon exposure to light. While specific quantitative data on the photodegradation of this compound is scarce, it is known that sorbic acid in aqueous solutions can be degraded by light.[7] The presence of calcium ions may potentially influence the rate of photodegradation.

Experimental Protocols

This section outlines detailed methodologies for conducting solubility and stability studies on this compound.

Determination of Solubility: Shake-Flask Method

The shake-flask method is a standard procedure for determining the equilibrium solubility of a substance in a given solvent.

Objective: To determine the saturation concentration of this compound in a solvent at a specific temperature.

Materials:

-

This compound powder

-

Solvent (e.g., deionized water, ethanol)

-

Erlenmeyer flasks with stoppers

-

Constant temperature water bath or incubator with shaker

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound powder to a series of Erlenmeyer flasks containing a known volume of the solvent. The excess solid is necessary to ensure that equilibrium is reached.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Agitate the flasks for a prolonged period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the flasks to stand in the constant temperature bath for a sufficient time to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any suspended particles.

-

Dilution: Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Workflow for Shake-Flask Solubility Determination

Figure 1: Workflow for shake-flask solubility determination.

Stability Testing Protocols

Stability studies are conducted to evaluate the influence of environmental factors on the quality of the substance over time. The following protocols are based on the principles outlined in the ICH guidelines (Q1A for thermal stability and Q1B for photostability).

Objective: To assess the degradation of this compound under accelerated and long-term storage conditions.

Procedure:

-

Sample Preparation: Prepare multiple samples of this compound in its solid form and in aqueous solutions at different pH values (e.g., 4.0, 5.5, 7.0).

-

Storage Conditions:

-

Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.

-

Long-term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH.

-

-

Time Points: Withdraw samples at specified time intervals (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term).

-

Analysis: At each time point, analyze the samples for:

-

Appearance (color, physical state)

-

Assay of this compound (using a stability-indicating HPLC method)

-

Identification and quantification of degradation products.

-

pH of the solutions.

-

-

Data Evaluation: Evaluate the data to determine the rate of degradation and to identify any trends.

Workflow for Thermal Stability Study

Figure 2: Workflow for thermal stability study.

Objective: To evaluate the effect of light on the stability of this compound.

Procedure:

-

Sample Preparation: Prepare samples of solid this compound and aqueous solutions. Prepare a "dark" control for each sample by wrapping it in aluminum foil.

-

Light Exposure: Expose the samples (and dark controls) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: After the exposure period, analyze both the exposed and dark control samples for the same parameters as in the thermal stability study (appearance, assay, degradation products).

-

Comparison: Compare the results from the exposed samples to those of the dark controls to determine the extent of photodegradation.

Workflow for Photostability Study

Figure 3: Workflow for photostability study.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for the accurate quantification of this compound and its degradation products.

Typical HPLC Parameters for Sorbate Analysis:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted to acidic conditions, e.g., 4.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detector at a wavelength corresponding to the maximum absorbance of sorbic acid (around 254-264 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, range, and robustness.

Degradation Pathway

The primary degradation pathway for sorbic acid (the active component of this compound) in aqueous solutions is autoxidation. This is a free-radical chain reaction involving initiation, propagation, and termination steps.

Autoxidation Pathway of Sorbic Acid

Figure 4: Simplified autoxidation pathway of sorbic acid.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound, along with standardized experimental protocols for their evaluation. A thorough understanding of these properties is crucial for the effective formulation and use of this compound as a preservative. For specific applications, it is recommended to conduct tailored studies to account for the unique matrix effects of the product.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. Free Radical Oxidation of Polyunsaturated Lipids: New Mechanistic Insights and the Development of Peroxyl Radical Clocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 7492-55-9 [thegoodscentscompany.com]

- 4. fao.org [fao.org]

- 5. Thermal behavior of food preservative sorbic acid and its derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. static.igem.org [static.igem.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Analysis of Calcium Sorbate Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium sorbate (B1223678), the calcium salt of sorbic acid, is a widely utilized preservative in the food, pharmaceutical, and cosmetic industries. Its efficacy is attributed to its antimicrobial properties, which inhibit the growth of molds, yeasts, and some bacteria. However, under various stress conditions such as exposure to heat, light, and oxidative environments, calcium sorbate can degrade into a series of byproducts. The formation of these degradation products is of significant interest as they can impact the safety, efficacy, and sensory attributes of the final product. This technical guide provides a comprehensive overview of the degradation pathways of this compound, detailed experimental protocols for the analysis of its degradation products, and a summary of quantitative data to aid researchers in stability and safety assessments.

Introduction: The Stability of this compound

While stable in its dry, crystalline form, this compound, like other sorbates, is susceptible to degradation in aqueous solutions and complex matrices.[1] The primary mechanism of degradation is autoxidation, a process influenced by factors such as pH, temperature, water activity, and the presence of catalysts like metal ions.[1] This oxidative degradation leads to the formation of various carbonyl compounds, some of which may have toxicological implications or contribute to undesirable changes, such as browning, in the product.[1] Therefore, the accurate identification and quantification of these degradation products are crucial for ensuring product quality and safety.

Degradation Pathways and Key Products

The degradation of the sorbate molecule initiates via oxidative cleavage of its conjugated double bonds. This process generates a cascade of smaller, often more reactive, molecules.

The primary degradation products identified in studies on sorbic acid and its salts include:

-

Acetaldehyde (B116499): Often cited as the major volatile degradation product.[2]

-

β-carboxylacrolein: A key intermediate implicated in Maillard-type browning reactions with amino acids.[1]

-

Crotonaldehyde: A reactive α,β-unsaturated aldehyde.

-

Malonaldehyde/Malondialdehyde: A marker of oxidative stress.

-

Other Carbonyls: Including acetone (B3395972) and 2-methylfuran.[2]

The following diagram illustrates the general oxidative degradation pathway of the sorbate anion.

Analytical Methodologies

The analysis of this compound degradation products typically requires robust chromatographic techniques capable of separating and quantifying a diverse range of volatile and non-volatile compounds within complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS, particularly with a headspace sampling technique, is ideal for the identification and quantification of volatile and semi-volatile degradation products.

This protocol is synthesized from methodologies developed for the analysis of volatile compounds from sorbate degradation.[2]

-

Sample Preparation:

-

Accurately weigh 1.0 g of the test sample (e.g., a pharmaceutical cream or a food matrix containing this compound) into a 20 mL headspace vial.

-

For aqueous solutions, pipette 5.0 mL of the sample into the vial.

-

Add an appropriate internal standard if required for quantification.

-

Immediately seal the vial with a PTFE-lined septum and aluminum cap.

-

-

Instrumentation (Headspace Autosampler):

-

Incubation Temperature: 80°C

-

Incubation Time: 20 minutes

-

Syringe Temperature: 90°C

-

Injection Volume: 1.0 mL

-

-

Instrumentation (GC-MS):

-

Column: AT-Aquawax-DA, 60 m x 0.25 mm i.d., 0.25 µm film thickness (or equivalent polar capillary column).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/min.

-

Ramp 2: Increase to 220°C at a rate of 15°C/min, hold for 5 minutes.

-

-

Injector Temperature: 250°C (Splitless mode).

-

MS Transfer Line Temperature: 230°C.

-

Ion Source Temperature: 230°C.

-

Mass Range: 35-350 amu.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

Data Analysis:

-

Identification of degradation products is performed by comparing the obtained mass spectra with reference spectra from a library (e.g., NIST/Wiley).

-

Quantification can be achieved using the standard addition method or an internal standard calibration curve.

-

While comprehensive tables from a single forced degradation study on this compound are scarce in the literature, a study on sorbic acid in pharmaceutical preparations identified several key volatile products. Acetaldehyde was consistently found to be the major degradation product.[2]

| Degradation Product | Identification Method | Notes |

| Acetaldehyde | HS-GC-MS | Major volatile degradation product identified.[2] |

| Acetone | HS-GC-MS | Identified as a minor degradation product.[2] |

| 2-Methylfuran | HS-GC-MS | Identified as a minor degradation product.[2] |

| Crotonaldehyde | HS-GC-MS | Identified as a minor degradation product.[2] |

| α-Angelicalactone | HS-GC-MS | Identified as a minor degradation product.[2] |

| 2-Acetyl, 5-methylfuran | HS-GC-MS | Identified as a minor degradation product.[2] |

| Toluene | HS-GC-MS | Identified as a minor degradation product.[2] |

| 2,5-Dimethylfuran | HS-GC-MS | Identified as a minor degradation product.[2] |

Table 1: Identified Volatile Degradation Products of Sorbic Acid via HS-GC-MS.

The analytical workflow for this process is visualized below.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust technique for quantifying the parent this compound (as sorbic acid) and can be adapted to measure specific, less volatile degradation products, particularly carbonyls, after derivatization.

This protocol is a composite based on established methods for sorbate analysis and the analysis of carbonyls like acetaldehyde.

-

Sample Preparation (for Sorbic Acid):

-

Weigh 1.0 g of a solid or semi-solid sample into a 50 mL centrifuge tube. For liquid samples, pipette 1.0 mL.

-

Add 20 mL of a suitable extraction solvent (e.g., a mixture of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer).

-

Homogenize or vortex thoroughly for 5 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

Sample Preparation (for Carbonyls via DNPH Derivatization):

-

To an aqueous extract of the sample, add an acidic solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH).

-

Allow the derivatization reaction to proceed at room temperature for approximately 40 minutes.

-

Extract the resulting stable hydrazone derivatives using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a solvent like hexane.

-

Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.

-

-

Instrumentation (HPLC-UV/DAD):

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase (for Sorbic Acid): Isocratic mixture of ammonium acetate buffer (pH 4.2) and acetonitrile (e.g., 72:28 v/v).

-

Mobile Phase (for DNPH derivatives): A gradient of water, acetonitrile, and tetrahydrofuran (B95107) is often used.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 20 µL.

-

Detector: UV/Diode Array Detector (DAD).

-

Wavelength for Sorbic Acid: ~255-260 nm.

-

Wavelength for Acetaldehyde-DNPH derivative: ~365 nm.

-

-

-

Data Analysis:

-

Quantification is based on an external calibration curve prepared using certified standards of sorbic acid or the specific carbonyl-DNPH derivative.

-

Forced degradation studies typically monitor the loss of the parent compound over time. While specific concentrations of degradation products are not always reported, the loss of sorbic acid indicates their formation.

| Condition | Storage Time | Sorbic Acid Loss (%) | Packaging | Reference Notes |

| 37°C | 150-210 days | 60-90% | Polypropylene | Degradation is highly dependent on oxygen permeability of packaging. |

| 37°C | 150-210 days | 22-30% | Foil Laminate / Glass | Lower oxygen permeability reduces degradation. |

| 50°C | 12 weeks | >8% | Glass | Significant loss of sorbic acid observed at elevated temperatures. |

| Refrigerated | 12 weeks | <8% | Glass | Lower temperature significantly improves stability. |

Table 2: Percentage Loss of Sorbic Acid Under Various Storage Conditions.

Conclusion

The stability of this compound is a critical parameter in product development, with its degradation primarily driven by oxidation. This process leads to the formation of various carbonyl compounds, with acetaldehyde being a major volatile product. The analytical methods of choice for a comprehensive stability assessment are headspace GC-MS for volatile products and reverse-phase HPLC for the parent compound and derivatized non-volatile carbonyls. The detailed protocols and data presented in this guide serve as a foundational resource for researchers and scientists to develop robust stability-indicating methods, ensuring the quality, safety, and efficacy of products preserved with this compound. Further research focusing on the quantitative profiling of all degradation products under a wider range of food and pharmaceutical matrix conditions is recommended.

References

A Comprehensive Technical Guide to Calcium Sorbate (CAS 7492-55-9) for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium sorbate (B1223678) (CAS 7492-55-9), the calcium salt of sorbic acid, is a fine white crystalline powder historically used as a food and cosmetic preservative. Its primary function is to inhibit the growth of molds, yeasts, and some bacteria, thereby extending the shelf life of various products. This technical guide provides an in-depth overview of calcium sorbate, focusing on its chemical and physical properties, synthesis, antimicrobial efficacy, and toxicological profile. The information is presented to support researchers, scientists, and drug development professionals in understanding and potentially exploring the applications of this compound. While specific quantitative data for this compound is limited in some areas, this guide consolidates available information and provides context from research on related sorbate compounds.

Chemical and Physical Properties

This compound is a polyunsaturated fatty acid salt.[1][2] It is sparingly soluble in water and very slightly soluble in organic solvents, fats, and oils.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7492-55-9 | [3][4][5][6][7] |

| Molecular Formula | C₁₂H₁₄CaO₄ | [2][3][4][6][7] |

| Molar Mass | 262.32 g/mol | [2][3][4][6][7] |

| Appearance | Fine white crystalline powder | [3] |

| Solubility in Water | Very slightly soluble/Soluble | [1][2][3] |

| Solubility in Ethanol | Insoluble/Practically insoluble | [1][3] |

| Melting Point of Derived Sorbic Acid | 132 - 135 °C | [3] |

| E Number | E203 | [1][2] |

Synthesis of this compound

The most common method for synthesizing this compound is through a neutralization reaction between sorbic acid and a calcium base, typically calcium hydroxide (B78521) or calcium carbonate, in an aqueous solution.[8] To ensure the purity of the final product and prevent contamination with unreacted hydroxide, it is crucial to use at least a stoichiometric amount of sorbic acid.[8] An excess of sorbic acid can even enhance the fungistatic properties of the resulting this compound.[1]

Experimental Protocol: Synthesis via Neutralization Reaction

Objective: To synthesize this compound by reacting sorbic acid with calcium hydroxide in an aqueous solution.

Materials:

-

Sorbic Acid (C₆H₈O₂)

-

Calcium Hydroxide (Ca(OH)₂)

-

Deionized Water

-

Reaction vessel with agitation capabilities

-

Filtration apparatus

-

Drying oven

Procedure:

-

An aqueous suspension of calcium hydroxide is prepared in the reaction vessel.

-

A stoichiometric excess (e.g., 1.05 to 2 times the required amount) of sorbic acid is suspended in deionized water.

-

The sorbic acid suspension is slowly added to the calcium hydroxide suspension with continuous agitation.

-

The reaction is allowed to proceed until all the calcium hydroxide has reacted. The reaction medium will be saturated with this compound, leading to its crystallization.

-

The precipitated this compound is collected by filtration.

-

The collected solid is washed with water to remove any soluble impurities.

-

The purified this compound is dried in an oven at a suitable temperature (e.g., under vacuum) until a constant weight is achieved.

References

- 1. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 3. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C12H14O4Ca | CID 6433506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 7. Ames Test Service | Mutagenicity & Genetic Toxicity Screening - Creative Proteomics [creative-proteomics.com]

- 8. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Calcium Sorbate for Microbial Growth Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium sorbate (B1223678), the calcium salt of sorbic acid, is a widely utilized preservative in the food, beverage, and pharmaceutical industries. Its primary function is to inhibit the growth of a broad spectrum of microorganisms, including molds, yeasts, and bacteria, thereby extending the shelf life and ensuring the safety of various products. The antimicrobial efficacy of calcium sorbate is attributed to the action of undissociated sorbic acid, which is more prevalent in acidic conditions. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of the key pathways and workflows involved in its antimicrobial activity.

Mechanism of Microbial Growth Inhibition

The antimicrobial activity of this compound is primarily dependent on the concentration of undissociated sorbic acid.[1][2] The pKa of sorbic acid is 4.75, meaning that it is most effective in products with a pH below this value, where a higher proportion of the acid is in its undissociated form.[1][2] The optimal pH for its activity is generally below 6.5.

The undissociated sorbic acid molecule is lipophilic and can readily pass through the microbial cell membrane. Once inside the more neutral cytoplasm of the microorganism, the acid dissociates, releasing protons and lowering the intracellular pH. This acidification disrupts cellular processes and the proton motive force across the cytoplasmic membrane, which is crucial for nutrient transport and ATP synthesis.

Furthermore, sorbic acid is known to inhibit various microbial enzymes. Key targets include:

-

Enzymes in carbohydrate metabolism: Such as enolase and lactate (B86563) dehydrogenase.[2]

-

Sulfhydryl-containing enzymes: Including fumarase, aspartase, and succinic dehydrogenase.

-

Other critical enzymes: Such as catalase and peroxidase.

In fungi, particularly in yeasts like Candida glabrata, sorbic acid stress has been shown to activate specific signaling pathways, such as the High Osmolarity Glycerol (B35011) (HOG) MAP kinase pathway, as a cellular defense mechanism.[3]

Quantitative Antimicrobial Efficacy Data

The Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's efficacy. The following tables summarize the MIC values for sorbates against a range of common food spoilage and pathogenic microorganisms. It is important to note that specific MIC data for this compound is limited in publicly available literature. Therefore, data for potassium sorbate and sorbic acid are included as they are closely related and their antimicrobial activity is based on the same active sorbate moiety. The effectiveness of all sorbates is highly pH-dependent.

Table 1: Minimum Inhibitory Concentration (MIC) of Sorbates against Common Fungi

| Microorganism | Preservative | Concentration (ppm) | pH | Reference |

| Aspergillus niger | Potassium Sorbate | 1250 - 1500 | 5.0 | |

| Penicillium roqueforti | Calcium Propionate | >3000 | 4.5-5.5 | [4] |

| Penicillium roqueforti | Potassium Sorbate | <3000 | 4.5 | [4] |

| Eurotium spp. | Calcium Propionate | >3000 | 4.5-5.5 | [4] |

| Eurotium spp. | Potassium Sorbate | <3000 | 4.5 | [4] |

| Saccharomyces cerevisiae | Sorbic Acid | Varies | 4.5 | |

| Zygosaccharomyces bailii | Potassium Sorbate | Varies | 4.0 |

Table 2: Minimum Inhibitory Concentration (MIC) of Sorbates against Common Bacteria

| Microorganism | Preservative | Concentration (ppm) | pH | Reference |

| Bacillus subtilis | Potassium Sorbate | 8000 | 7.0 | [5] |

| Staphylococcus aureus | Potassium Sorbate | 4000 | 7.0 | [5] |

| Escherichia coli | Potassium Sorbate | 4000 | 7.0 | [5] |

| Salmonella enteritidis | Potassium Sorbate | >8000 | 7.0 | [5] |

| Listeria monocytogenes | Potassium Sorbate | Varies | 5.0-6.0 | [6] |

| Pseudomonas putida | Potassium Sorbate | Varies | 5.0-6.0 | [6] |

| Yersinia enterocolitica | Potassium Sorbate | Varies | 5.0-6.0 | [6] |

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from guidelines by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing and is tailored for evaluating this compound.

4.1.1 Materials

-

This compound powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, or RPMI-1640 medium for yeast, or Sabouraud Dextrose Broth for molds.

-

Test microorganism strains (e.g., from ATCC)

-

Quality control (QC) strains with known sorbate susceptibility (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028).[7]

-

Sterile 0.1 N HCl or lactic acid for pH adjustment

-

Sterile deionized water

-

Spectrophotometer

-

Incubator

4.1.2 Preparation of this compound Stock Solution

Due to the limited solubility of this compound in water (approximately 1.2 g/100 mL), careful preparation is required.

-

Weigh the desired amount of this compound powder.

-

To prepare a stock solution, dissolve the powder in sterile deionized water by heating gently (e.g., to 60-80°C) with continuous stirring.[8] Do not boil.

-

Alternatively, for a more concentrated stock solution, dissolve the this compound in a minimal amount of a suitable solvent such as a dilute acid (e.g., 0.1 N HCl) and then bring it to the final volume with the appropriate broth. Ensure the final solvent concentration in the test wells is not inhibitory to the microorganisms.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

4.1.3 Inoculum Preparation

-

From a fresh (18-24 hour) culture plate, pick several colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension in the appropriate test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4.1.4 Assay Procedure

-

Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

-

Add 50 µL of the prepared this compound stock solution to the first well of each row to be tested.

-

Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

Inoculate each well with 50 µL of the standardized microbial suspension.

-

Include a positive control (broth and inoculum, no this compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria and yeasts) for 18-24 hours.

-

Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol for Agar (B569324) Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

4.2.1 Materials

-

This compound solution (prepared as in 4.1.2)

-

Sterile Petri dishes

-

Mueller-Hinton Agar (MHA) or other suitable agar medium

-

Sterile paper discs (6 mm diameter)

-

Sterile swabs

-

Test and QC microorganism strains

4.2.2 Assay Procedure

-

Prepare and pour MHA plates to a uniform depth of 4 mm.

-

Prepare the microbial inoculum to a 0.5 McFarland standard as described in 4.1.3.

-

Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

-

Allow the plate to dry for 3-5 minutes.

-

Impregnate sterile paper discs with a known concentration of the this compound solution and allow them to dry.

-

Place the discs firmly on the surface of the inoculated agar plates.

-

Include a positive control disc (e.g., an antibiotic with known activity against the test organism) and a negative control disc (impregnated with the solvent used to dissolve the this compound).

-

Invert the plates and incubate at the appropriate temperature for 18-24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disc.

Visualizations

Signaling Pathways and Workflows

Caption: General mechanism of microbial inhibition by sorbic acid.

Caption: Activation of the HOG MAP kinase pathway by sorbic acid in yeast.

Caption: Experimental workflow for MIC determination via broth microdilution.

Conclusion

This compound is an effective and widely used antimicrobial preservative. Its efficacy is maximized in acidic conditions due to the activity of undissociated sorbic acid, which disrupts microbial cellular functions through multiple mechanisms, including enzyme inhibition and the collapse of the proton motive force. While there is a need for more specific quantitative data on the antimicrobial spectrum of this compound itself, the extensive data available for other sorbates provide a strong basis for its application. The provided protocols offer a standardized approach for researchers to evaluate the efficacy of this compound against specific microorganisms of interest. Further research into the specific signaling pathways affected by sorbates in a wider range of microorganisms will enhance our understanding and potentially broaden the applications of this important preservative.

References

- 1. cdn.homebrewtalk.com [cdn.homebrewtalk.com]

- 2. extension.iastate.edu [extension.iastate.edu]

- 3. Sorbic acid stress activates the Candida glabrata high osmolarity glycerol MAP kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of benzoate, propionate, and sorbate salts as mould spoilage inhibitors on intermediate moisture bakery products of low pH (4.5-5.5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition, Injury, and Inactivation of Four Psychrotrophic Foodborne Bacteria by the Preservatives Methyl ρ-Hydroxybenzoate and Potassium Sorbate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

- 8. US3139378A - Method of making this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermal Decomposition Pathway of Calcium Sorbate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium sorbate (B1223678), the calcium salt of sorbic acid, is utilized as a preservative in a variety of food and pharmaceutical products to inhibit the growth of mold and yeast. Its thermal stability is a critical parameter during the manufacturing processes of products that undergo heating, such as baking or sterilization. Understanding the thermal decomposition pathway of calcium sorbate is essential for ensuring product quality, safety, and regulatory compliance. This technical guide provides a comprehensive overview of the thermal degradation of this compound, detailing the decomposition pathway, products, and the analytical techniques used for its characterization.

Thermal Decomposition Overview

The thermal decomposition of this compound is a multi-step process that occurs at temperatures significantly higher than the decomposition temperature of sorbic acid. Unlike sorbic acid, which melts prior to decomposition, this compound decomposes in the solid state.[1][2] The decomposition process ultimately yields calcium oxide as the final solid residue through a calcium carbonate intermediate.[1][2]

The overall thermal decomposition can be summarized in two main stages:

-

Decomposition of this compound to Calcium Carbonate: In this initial stage, the organic sorbate moiety breaks down, leading to the formation of calcium carbonate and the release of various volatile organic compounds.

-

Decomposition of Calcium Carbonate to Calcium Oxide: At higher temperatures, the intermediate calcium carbonate decomposes to calcium oxide with the release of carbon dioxide.

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data associated with the thermal decomposition of this compound, primarily investigated through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Table 1: Thermogravimetric Analysis (TGA) Data for this compound Decomposition

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) (DTG) | Mass Loss (%) | Solid Residue |

| Stage I: Sorbate Decomposition | 250 - 550 | ~450 | ~45-55% | CaCO₃ |

| Stage II: Carbonate Decomposition | 600 - 850 | ~750 | ~15-20% | CaO |

Note: The exact temperatures and mass loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound Decomposition

| Thermal Event | Temperature Range (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) | Event Type |

| Decomposition of Sorbate | 250 - 550 | ~460 | Exothermic | Decomposition |

| Decomposition of Carbonate | 600 - 850 | ~760 | Endothermic | Decomposition |

Experimental Protocols

The characterization of the thermal decomposition of this compound involves several key analytical techniques.

Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA)

This is a fundamental technique to determine the temperature ranges of decomposition and the associated mass losses.

-

Instrumentation: A simultaneous TG/DTA or TG/DSC analyzer.

-

Sample Preparation: A small amount of finely ground this compound (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to study the pyrolysis pathway. An oxidative atmosphere (air) can be used to investigate thermo-oxidative decomposition.

-

Heating Program: A linear heating rate, commonly 10 °C/min, is applied from ambient temperature up to 1000 °C.

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset and end temperatures of each decomposition step and the percentage of mass loss. The first derivative of the TGA curve (DTG) is used to identify the temperatures of the maximum rate of decomposition. The DTA/DSC curve reveals whether the decomposition events are exothermic or endothermic.

Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR

To identify the volatile products released during decomposition, the TGA instrument is coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Instrumentation: A TGA instrument connected to an MS or FTIR via a heated transfer line (typically maintained at 200-250 °C to prevent condensation of evolved gases).

-

TGA Protocol: The same protocol as described in 4.1 is used.

-

MS Analysis: The mass spectrometer continuously scans a range of mass-to-charge ratios (m/z) to detect the fragments of the evolved gases.

-

FTIR Analysis: The FTIR spectrometer continuously collects infrared spectra of the evolved gases, allowing for the identification of functional groups and specific compounds.

-

Data Correlation: The evolution profiles of specific gases are correlated with the mass loss steps observed in the TGA data.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique provides detailed separation and identification of the complex mixture of organic compounds evolved during the initial decomposition stage.

-

Instrumentation: A pyrolysis unit connected to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: A very small amount of this compound (microgram to low milligram range) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 500-600 °C) in the pyrolysis unit, causing thermal fragmentation.

-

GC Separation: The resulting volatile fragments are swept by a carrier gas (e.g., helium) into a GC column, where they are separated based on their boiling points and interactions with the column's stationary phase.

-

MS Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are fragmented and detected. The resulting mass spectra are compared to spectral libraries for positive identification.

Visualized Decomposition Pathway and Workflows

Proposed Thermal Decomposition Pathway of this compound

The following diagram illustrates the proposed multi-step thermal decomposition pathway of this compound.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal analysis of this compound is depicted below.

References

A Technical Guide to the pH-Dependent Solubility Profile of Calcium Sorbate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pH-dependent solubility of calcium sorbate (B1223678). Due to the limited availability of direct quantitative experimental data in publicly accessible literature, this guide synthesizes established chemical principles and qualitative descriptions to present a representative solubility profile. It also includes a detailed experimental protocol for determining this profile and visual diagrams to illustrate the underlying chemical equilibrium and experimental workflow.

Introduction to Calcium Sorbate

This compound is the calcium salt of sorbic acid, a naturally occurring polyunsaturated fatty acid. It is recognized for its use as a food preservative (E203), primarily inhibiting the growth of molds and yeasts. Its efficacy and physical properties, particularly its solubility, are highly dependent on the pH of the surrounding medium. Understanding this relationship is critical for its application in various formulations, including food products and pharmaceuticals.

Generally, this compound is described as being very slightly or sparingly soluble in water.[1][2] An estimated solubility in water is approximately 725.6 mg/L at 20-25°C.[3] However, this value is significantly influenced by pH.

The Role of pH in this compound Solubility

The solubility of this compound in aqueous solutions is fundamentally linked to the acid-base equilibrium of sorbic acid. The pKa of sorbic acid is approximately 4.76.[4][5][6]

-

At pH values above the pKa (pH > 4.76): Sorbic acid exists predominantly in its deprotonated, anionic form (sorbate). In this state, this compound can dissociate into calcium ions (Ca²⁺) and sorbate ions (CH₃(CH)₄COO⁻), leading to higher solubility.

-

At pH values below the pKa (pH < 4.76): The equilibrium shifts towards the protonation of the sorbate anion, forming the less soluble free sorbic acid (CH₃(CH)₄COOH).[3][4] This conversion of the sorbate ion to sorbic acid, which then may precipitate out of solution, leads to a decrease in the overall measured solubility of this compound.

Therefore, the solubility of this compound is expected to be significantly lower in acidic conditions compared to neutral or alkaline conditions.

Quantitative Solubility Profile

| pH | Expected Solubility of this compound (g/L) | Predominant Species in Solution |

| 2.0 | < 0.2 | Sorbic Acid (largely undissociated) |

| 4.0 | ~ 0.4 | Sorbic Acid and Sorbate Anion |

| 4.76 (pKa) | ~ 0.6 | Equal concentrations of Sorbic Acid and Sorbate Anion |

| 6.0 | > 0.7 | Sorbate Anion |

| 7.0 | ~ 0.73 | Sorbate Anion |

| 8.0 | > 0.73 | Sorbate Anion |

Note: These are estimated values to illustrate the expected trend. Actual experimental values may vary.

Chemical Equilibrium Pathway

The following diagram illustrates the key chemical equilibria involved in the pH-dependent solubility of this compound.

Caption: Chemical equilibrium of this compound in an aqueous solution.

Experimental Protocol: pH-Dependent Solubility Determination

This section outlines a detailed methodology for the experimental determination of the pH-dependent solubility of this compound using the shake-flask method.

5.1. Materials and Apparatus

-

This compound (high purity)

-

Deionized water

-

Buffer systems (e.g., citrate-phosphate for pH 2-7, phosphate (B84403) for pH 6-8)

-

Hydrochloric acid and Sodium hydroxide for pH adjustment

-

Analytical balance

-

pH meter

-

Constant temperature orbital shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[1][7][8]

5.2. Methodology

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions at desired pH values (e.g., 2, 3, 4, 5, 6, 7, 8). Verify the pH of each buffer using a calibrated pH meter.

-

Sample Preparation: Add an excess amount of this compound to flasks containing a known volume of each buffer solution. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[9][10]

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solids.

-

Quantification of Dissolved Sorbate:

-

HPLC Method: Dilute the filtered samples with the mobile phase to a concentration within the calibrated range. Analyze the samples using a suitable HPLC method for sorbate quantification.[1][7] A common mobile phase is a mixture of acetonitrile (B52724) and water with an acidic modifier, and detection is typically performed at a wavelength around 255 nm.[11]

-

UV-Vis Spectrophotometry: Alternatively, the concentration can be determined by measuring the absorbance of the diluted, filtered sample at the wavelength of maximum absorbance for sorbate (around 255 nm).[8][12] A calibration curve must be prepared using standard solutions of known sorbate concentrations in the respective buffers.

-

-

Data Analysis: Calculate the concentration of dissolved this compound in each buffer solution based on the calibration curve. Plot the solubility of this compound (in g/L or mol/L) as a function of pH.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the experimental determination of the pH-dependent solubility of this compound.

Caption: Experimental workflow for determining pH-dependent solubility.

Conclusion

The solubility of this compound is intrinsically linked to the pH of the aqueous medium, a relationship governed by the pKa of sorbic acid. While precise, publicly available data is scarce, the established principles of chemical equilibrium indicate a significant decrease in solubility in acidic environments (pH < 4.76) due to the formation of the less soluble sorbic acid. For applications requiring precise formulation, it is imperative to experimentally determine the solubility profile under the specific conditions of use, following a robust protocol such as the one detailed in this guide. This understanding is crucial for optimizing the functionality and stability of this compound in food, pharmaceutical, and other relevant systems.

References

- 1. scribd.com [scribd.com]

- 2. enamine.net [enamine.net]

- 3. helixchrom.com [helixchrom.com]

- 4. Determination of Benzoic Acid and Sorbic Acid in Soy Sauce, Vinegar and Carbonated Beverage by High Performance Liquid Chromatography Combined with Hollow Fiber Membrane Liquid Phase Microextraction [qikan.cmes.org]

- 5. fsis.usda.gov [fsis.usda.gov]

- 6. Various Analytical Methods for Estimation of Potassium Sorbate in Food Products: A Review | Bentham Science [eurekaselect.com]

- 7. Determination of Sorbic Acid in Cheese Samples by Rapid HPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 10. quora.com [quora.com]

- 11. journals.iau.ir [journals.iau.ir]

- 12. "Analysis of sodium benzoate and potassium sorbate in local brands of p" by Patricia Grace S. Lo and Pauline Grace G. Viray [animorepository.dlsu.edu.ph]

An In-depth Technical Guide to the Crystal Structure Analysis of Calcium Sorbate

For Researchers, Scientists, and Drug Development Professionals

Introduction